N-allyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-allyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H18N6O2S and its molecular weight is 322.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Novel thiazole derivatives have been synthesized by incorporating a pyrazole moiety, demonstrating significant antimicrobial activities. These compounds were characterized using various spectroscopic techniques, indicating their potential for further biological evaluations (Saravanan et al., 2010).
- Pyrazole-acetamide derivatives have been utilized to construct novel Co(II) and Cu(II) coordination complexes, highlighting the impact of hydrogen bonding on the self-assembly process. These complexes exhibited antioxidant activities, underscoring the versatility of pyrazole-acetamide derivatives in synthesizing coordination complexes with potential biological applications (Chkirate et al., 2019).
Biological Activities
- Heterocyclic compounds incorporating the pyrazole moiety, such as 1,3,4-oxadiazole and pyrazoles, have been computationally and pharmacologically evaluated for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These evaluations provide insights into their therapeutic potential and biological efficacy (Faheem, 2018).
- Synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, have been conducted. These studies reveal the insecticidal potential of such compounds, contributing to agricultural and pest control research (Fadda et al., 2017).
Anticancer and Antiviral Activities
- 2‐Pyrazoline‐Substituted 4‐Thiazolidinones have shown selective inhibition of leukemia cell lines and antiviral activity against Tacaribe virus strain, indicating their potential in developing novel therapeutic agents for cancer and viral infections (Havrylyuk et al., 2013).
Other Applications
- The allyl rotation process in Allylpalladium(II) complexes with Pyrazolyl N-Donor ligands has been investigated, offering insights into the structural dynamics of such complexes. This research contributes to the understanding of ligand behavior in coordination chemistry (Guerrero et al., 2004).
Properties
IUPAC Name |
2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-5-6-14-10(20)8-22-13-16-15-11(19(13)3)9-7-18(2)17-12(9)21-4/h5,7H,1,6,8H2,2-4H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNVZOZOTLWSEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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